molecular formula C15H10O2 B5652555 6-(naphthalen-1-yl)-2H-pyran-2-one

6-(naphthalen-1-yl)-2H-pyran-2-one

Cat. No.: B5652555
M. Wt: 222.24 g/mol
InChI Key: XLWSCVJZCYTXIP-UHFFFAOYSA-N
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Description

6-(Naphthalen-1-yl)-2H-pyran-2-one is a chemical compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This compound has a unique structure that combines a naphthalene ring with a pyran ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(naphthalen-1-yl)-2H-pyran-2-one typically involves the reaction of naphthalene derivatives with pyran precursors. One common method is the cyclization of naphthalene-1-carbaldehyde with 2-hydroxyacetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like acetyl chloride and aluminum chloride.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydropyran derivatives.

    Substitution: Various substituted naphthopyrans depending on the reagents used.

Scientific Research Applications

6-(Naphthalen-1-yl)-2H-pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(naphthalen-1-yl)-2H-pyran-2-one involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation from a closed form to an open form, resulting in a change in color. This transformation is due to the cleavage of the C-O bond in the pyran ring, leading to the formation of a colored transoid-cis (TC) form and a transoid-trans (TT) form . The TC form reverts to the closed form quickly, while the TT form reverts more slowly.

Comparison with Similar Compounds

Similar Compounds

    Naphthopyran derivatives: Compounds like 3,3-diphenyl-3H-naphtho[2,1-b]pyran and 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran share similar photochromic properties.

    Spiropyrans: Compounds such as 1,3,3-trimethylindolino-6’-nitrobenzopyrylospiran exhibit similar light-induced color changes.

Uniqueness

6-(Naphthalen-1-yl)-2H-pyran-2-one is unique due to its specific combination of a naphthalene ring and a pyran ring, which imparts distinct photochromic properties. Its ability to undergo rapid and reversible color changes makes it particularly useful in applications requiring quick response times and high sensitivity to light.

Properties

IUPAC Name

6-naphthalen-1-ylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-10-4-9-14(17-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWSCVJZCYTXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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